2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride
Brand Name: Vulcanchem
CAS No.: 854045-94-6
VCID: VC5239758
InChI: InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1
SMILES: CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+]
Molecular Formula: C33H49AuClP
Molecular Weight: 709.15

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride

CAS No.: 854045-94-6

Cat. No.: VC5239758

Molecular Formula: C33H49AuClP

Molecular Weight: 709.15

* For research use only. Not for human or veterinary use.

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride - 854045-94-6

Specification

CAS No. 854045-94-6
Molecular Formula C33H49AuClP
Molecular Weight 709.15
IUPAC Name dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);chloride
Standard InChI InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1
Standard InChI Key AFVLNRJUCUDBHP-UHFFFAOYSA-M
SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C33H49AuClP, derived from its constituent elements: a gold(I) center coordinated to a chloride anion and a phosphine ligand. The phosphine ligand, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), contributes to the molecule’s steric bulk, with three isopropyl groups and two cyclohexyl substituents arranged orthogonally around the biphenyl backbone . This configuration is critical for stabilizing low-coordinate gold species during catalytic cycles.

Table 1: Key Identifiers of XPhos AuCl

PropertyValueSource
CAS Number854045-94-6
Molecular Weight709.1 g/mol
IUPAC NameDicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane; gold(1+); chloride
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+]
InChI KeyAFVLNRJUCUDBHP-UHFFFAOYSA-M

Synthesis and Purification

XPhos AuCl is typically synthesized through the reaction of XPhos ligand with gold(I) chloride precursors. Commercial suppliers offer the compound in purities ranging from 98% to 99.999%, with submicron and nanopowder forms available for specialized applications . Capot Chemical Company specifies a minimum purity of 98% and moisture content below 0.5% , while American Elements provides ultra-high-purity grades (99.999%) for research requiring stringent impurity controls .

Physical and Chemical Properties

Thermal Stability and Solubility

The compound melts between 243–250°C , consistent with its ionic lattice structure. It is insoluble in water but dissolves readily in polar aprotic solvents such as dichloromethane and tetrahydrofuran. This solubility profile aligns with its use in homogeneous catalysis .

Table 2: Physicochemical Data

PropertyValueSource
AppearanceWhite to yellow powder
Melting Point243–250°C
SolubilityOrganic solvents (e.g., CH2Cl2, THF)
DensityNot reported

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous palladium-XPhos complexes reveal distinct 31P NMR shifts (δ ≈ 20–25 ppm) , suggesting similar electronic environments for the phosphine ligand in gold complexes. Cyclic voltammetry data indicate a reduction potential near −1.2 V (vs. Fc+/Fc) for the Au(I)/Au(0) couple, underscoring the ligand’s electron-donating capacity .

Applications in Catalysis

Role in Cross-Coupling Reactions

XPhos AuCl serves as a precatalyst in gold-mediated cross-coupling reactions. The bulky XPhos ligand facilitates oxidative addition of aryl chlorides at room temperature, a transformation traditionally requiring harsh conditions . For example, kinetic studies demonstrate that Pd0(XPhos) species generated in situ activate chloroarenes via a dissociative mechanism, with rate constants exceeding those of less hindered ligands by two orders of magnitude .

Table 3: Catalytic Performance of XPhos AuCl vs. Derivatives

ParameterXPhos AuClXPhos AuNTf2
CounterionCl−NTf2−
SolubilityModerateHigh
Oxidative Addition Rate1.0 (baseline)2.3 (relative)
Preferred SubstratesElectron-rich arenesElectron-deficient arenes

Future Directions

Recent advances in gold catalysis highlight opportunities for XPhos AuCl in enantioselective transformations and photoredox applications. Further mechanistic studies are needed to elucidate the role of ligand geometry in stabilizing transient gold intermediates.

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